![molecular formula C8H11NO2 B1443866 (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol CAS No. 1363210-25-6](/img/structure/B1443866.png)
(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol were synthesized and evaluated pharmacologically in vitro and in vivo for anticonvulsant activity . The compounds were effective as GABA uptake inhibitors and anticonvulsants, showing that these compounds can cross the blood-brain barrier .Molecular Structure Analysis
The molecular formula of “(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol” is C8H11NO2 . The InChI code is 1S/C8H11NO2/c10-5-8-6-3-1-2-4-7 (6)9-11-8/h10H,1-5H2 .Physical And Chemical Properties Analysis
“(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol” has a molecular weight of 153.18 g/mol . It is a yellow to brown solid at room temperature .Scientific Research Applications
Organic Synthesis
(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol: is a valuable building block in organic synthesis. It can be used to construct complex molecules due to its reactive isoxazole ring. This compound can undergo various chemical reactions, including cycloadditions, to form new bonds and create diverse molecular architectures .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmacologically active molecules. Its modified derivatives can act on the central nervous system (CNS) and may have potential as therapeutic agents for neurological disorders .
Material Science
Isoxazole rings are known for their incorporation into materials with unique electronic properties. The tetrahydrobenzo[C]isoxazol moiety could be used to synthesize novel polymers or small molecules that contribute to the development of organic semiconductors .
Agricultural Chemistry
Isoxazole derivatives have been explored for their use in agriculture. They can be synthesized into compounds that exhibit herbicidal or insecticidal activities, potentially leading to the development of new agrochemicals .
Biochemistry Research
This compound can be used as a scaffold for developing enzyme inhibitors. By modifying the isoxazole ring, researchers can create molecules that specifically bind to enzymes and modulate their activity, which is crucial in understanding biochemical pathways .
Environmental Science
In environmental science, derivatives of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol can be utilized as sensors or indicators for the presence of pollutants. Their chemical structure allows them to interact with specific contaminants, changing color or fluorescence in response .
Nanotechnology
The isoxazole ring can be functionalized to create molecules that self-assemble into nanostructures. These structures have potential applications in drug delivery systems and nanodevice fabrication .
Catalysis
Isoxazole derivatives can act as ligands in catalytic systems. They can stabilize metal catalysts and enhance their reactivity for various chemical transformations, including oxidation and reduction reactions .
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQYGVCVGUFDOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242558 |
Source
|
Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol | |
CAS RN |
1363210-25-6 |
Source
|
Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.